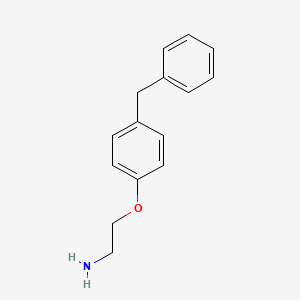
4-Methyl-3-(prop-2-yn-1-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(prop-2-yn-1-yloxy)aniline is an aromatic amine compound with the molecular formula C10H11NO It features a benzene ring substituted with a methyl group, a propynyloxy group, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-3-(prop-2-yn-1-yloxy)aniline can be synthesized through a reaction involving propargyl bromide and a substituted aniline derivative. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction is carried out under reflux conditions at around 80°C, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the synthesis process makes it feasible for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-(prop-2-yn-1-yloxy)aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4) for bromination reactions.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions (OH-) and methoxide ions (CH3O-) are used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with electrophiles such as bromine or nitro groups.
Nucleophilic Aromatic Substitution: Substituted benzene derivatives with nucleophiles such as hydroxyl or methoxy groups.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(prop-2-yn-1-yloxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(prop-2-yn-1-yloxy)aniline involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzene ring’s electron density and the presence of functional groups facilitate these interactions, leading to the formation of various substituted products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: A primary aromatic amine with a simpler structure.
4-Methylbenzenamine: Similar to 4-Methyl-3-(prop-2-yn-1-yloxy)aniline but lacks the propynyloxy group.
3-(2-Propynyloxy)benzenamine: Similar but lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a propynyloxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
4-methyl-3-prop-2-ynoxyaniline |
InChI |
InChI=1S/C10H11NO/c1-3-6-12-10-7-9(11)5-4-8(10)2/h1,4-5,7H,6,11H2,2H3 |
InChI-Schlüssel |
GNGAVNCMJQDPAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)OCC#C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B8591028.png)

![Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B8591032.png)






![5-[(8-Methoxyquinolin-6-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8591101.png)




